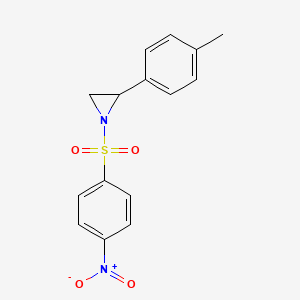![molecular formula C7H6N2O3 B12570782 2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole] CAS No. 294661-44-2](/img/structure/B12570782.png)
2'H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5'-[1,2]oxazole]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is a complex heterocyclic compound characterized by its unique spiro structure, which involves the fusion of furo and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] typically involves multi-step reactions. One common method is the Michael addition–halogenation–intramolecular ring-closing (MHIRC) process. This method involves the transformation of 4-benzylidene-3-phenylisoxazol-5(4H)-one and 1,3-dimethylbarbituric acid in the presence of N-bromosuccinimide and sodium acetate in ethanol at room temperature . The structure of the resulting compound is confirmed through elemental analysis, mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy .
Industrial Production Methods
While specific industrial production methods for 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The scalability of the MHIRC process and similar synthetic routes would be crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include N-bromosuccinimide for halogenation, sodium acetate for base-catalyzed reactions, and various oxidizing or reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the MHIRC process yields a spiro compound with confirmed structural integrity through various spectroscopic methods .
Scientific Research Applications
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: The compound’s potential bioactivity is of interest for drug development and pharmaceutical research.
Industry: Its properties may be leveraged in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] involves its interaction with molecular targets through its functional groups. The compound’s spiro structure allows for unique binding interactions with enzymes or receptors, potentially modulating biological pathways. The exact molecular targets and pathways would depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-3′,5-diphenyl-1,5-dihydro-2H,5′H-spiro[furo[2,3-d]pyrimidine-6,4′-isoxazole]-2,4,5′(3H)-trione: This compound shares a similar spiro structure and is synthesized through a related MHIRC process.
Spiro[furan-3(2H),2’-furo[3,4-d][1,3]oxathiol]-4-ol: Another spiro compound with a different heterocyclic framework.
Uniqueness
2’H,4H-Spiro[furo[3,4-d][1,2]oxazole-6,5’-[1,2]oxazole] is unique due to its specific combination of furo and oxazole rings, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
294661-44-2 |
|---|---|
Molecular Formula |
C7H6N2O3 |
Molecular Weight |
166.13 g/mol |
IUPAC Name |
spiro[2H-1,2-oxazole-5,6'-4H-furo[3,4-d][1,2]oxazole] |
InChI |
InChI=1S/C7H6N2O3/c1-2-8-12-7(1)6-5(4-10-7)3-9-11-6/h1-3,8H,4H2 |
InChI Key |
BSICGUGJKSXHNU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C3(O1)C=CNO3)ON=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1,2,3,10-Tetrahydrocyclopenta[b]phenothiazine](/img/structure/B12570712.png)
![Tetrakis[2-(tribromostannyl)ethyl]silane](/img/structure/B12570717.png)
![Dimethyl 2,2'-[1,4-phenylenebis(oxymethylene)]dibenzoate](/img/structure/B12570718.png)
![(R)-2-[(R)-2-(2-{(R)-2-[(R)-2-(2-Amino-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoylamino}-5-guanidino-pentanoylamino)-5-guanidino-pentanoylamino]-5-guanidino-pentanoic acid](/img/structure/B12570724.png)


![1-Ethoxybicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B12570739.png)
![2-{2-[(3-Phenylprop-2-en-1-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B12570751.png)


![5,5'-Di([2,2'-bithiophen]-5-yl)-2,2'-bipyridine](/img/structure/B12570785.png)
![1-[3-(Decyloxy)propyl]piperidin-4-OL](/img/structure/B12570789.png)
